4-Phenylmethoxybutan-1-amine;hydrochloride
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Overview
Description
4-Phenylmethoxybutan-1-amine;hydrochloride is an organic compound that belongs to the class of phenylbutylamines. This compound is characterized by a phenyl group attached to a butan-1-amine moiety, with a methoxy group at the fourth carbon position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Mechanism of Action
Target of Action
As an amine, it can potentially interact with various biological targets such as receptors, enzymes, and ion channels .
Mode of Action
Amines are known to participate in various chemical reactions such as nucleophilic substitution . In these reactions, the nitrogen atom in the amine can act as a nucleophile, attacking electrophilic carbon atoms in other molecules .
Biochemical Pathways
Amines are involved in numerous biochemical pathways, including the synthesis and degradation of proteins, hormones, and neurotransmitters .
Pharmacokinetics
The pharmacokinetic properties of amines can be influenced by factors such as their size, charge, and the presence of functional groups .
Result of Action
Amines can influence cellular function through their interactions with various biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Phenylmethoxybutan-1-amine hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylmethoxybutan-1-amine;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromobutan-1-ol with sodium phenoxide to form 4-phenylmethoxybutan-1-ol.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield 4-phenylmethoxybutan-1-amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenylmethoxybutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Phenylmethoxybutan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutylamine: Similar structure but lacks the methoxy group.
Phenethylamine: A simpler structure with a shorter carbon chain.
Methoxyphenethylamine: Contains a methoxy group but differs in the position and length of the carbon chain.
Uniqueness
4-Phenylmethoxybutan-1-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group and the butan-1-amine moiety allows for unique interactions and reactivity compared to its analogs.
Properties
IUPAC Name |
4-phenylmethoxybutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c12-8-4-5-9-13-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACLGWVVBBQTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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